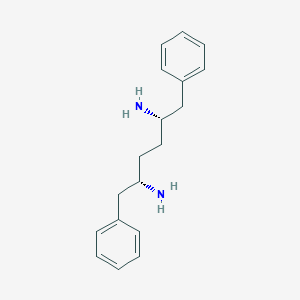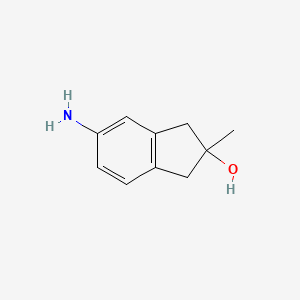![molecular formula C12H15N3O B11759291 [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.267 g/mol This compound features a pyrazole ring fused to a pyridine ring, with a methanol group attached to the pyridine ring
Méthodes De Préparation
The synthesis of [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol typically involves the construction of the pyrazole and pyridine rings followed by their fusion and subsequent functionalization. Common synthetic routes include:
Ring Construction: The pyrazole ring can be synthesized from hydrazines and 1,3-diketones, while the pyridine ring can be constructed from various precursors such as β-ketoesters.
Fusion and Functionalization: The pyrazole and pyridine rings are fused together through cyclization reactions, and the methanol group is introduced via reduction of a corresponding aldehyde or ketone intermediate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using reagents like halogens, alkylating agents, or acylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism by which [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a methyl group instead of a propyl group, which may affect its chemical and biological properties.
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with an ethyl group, leading to different steric and electronic effects.
[2-(1-butyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a butyl group, which may influence its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
[2-(2-propylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-2-8-15-11(5-7-14-15)12-10(9-16)4-3-6-13-12/h3-7,16H,2,8-9H2,1H3 |
Clé InChI |
KCWKYLZAEKUBNG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC=N1)C2=C(C=CC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
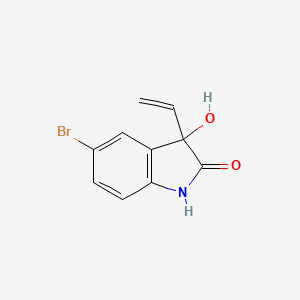
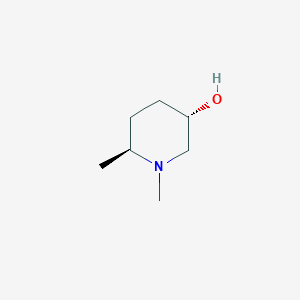
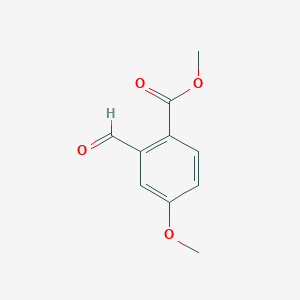

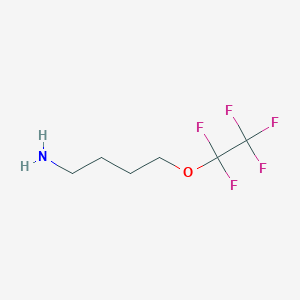
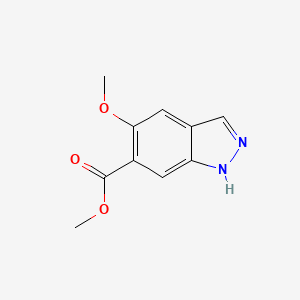
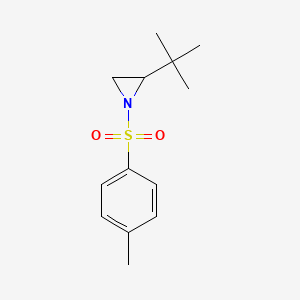
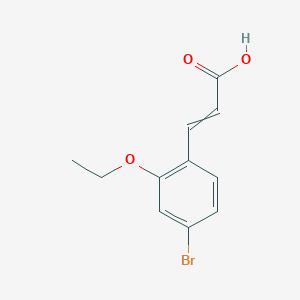
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
